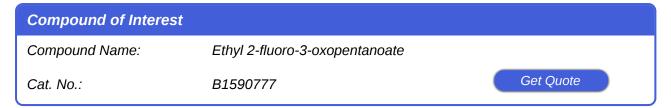


A Comparative Guide to the Synthetic Routes of Voriconazole

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For Researchers, Scientists, and Drug Development Professionals

Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of serious and invasive fungal infections. Its complex structure, featuring two stereocenters, has necessitated the development of several distinct synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to voriconazole, offering an objective look at their methodologies, efficiencies, and key chemical transformations. The information presented is intended to assist researchers and drug development professionals in understanding the chemical landscape of this vital pharmaceutical agent.

Enantioselective Synthesis via Catalytic Asymmetric Cyanosilylation

This elegant seven-step synthesis focuses on the early and efficient establishment of one of the key stereocenters through a catalytic asymmetric cyanosilylation reaction.[1] Developed by academic researchers, this route offers a high degree of stereocontrol from the initial steps.

Experimental Protocol:

The synthesis commences with the asymmetric cyanosilylation of a functionalized ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, using a gadolinium-based catalyst. The resulting cyanohydrin is then carried through a series of transformations including the introduction of the fluoropyrimidine moiety and the diastereoselective formation of the second stereocenter. The final steps involve the removal of protecting groups to yield voriconazole.



While a full experimental protocol with step-by-step yields was not available in the public domain, the key inventive step lies in the highly enantioselective addition of the cyanide group.

Route A: Enantioselective Synthesis via Catalytic Asymmetric Cyanosilylation



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Caption: A schematic of the enantioselective synthesis of voriconazole highlighting the key asymmetric cyanosilylation step.

Diastereoselective Synthesis via Reformatsky-Type Reaction

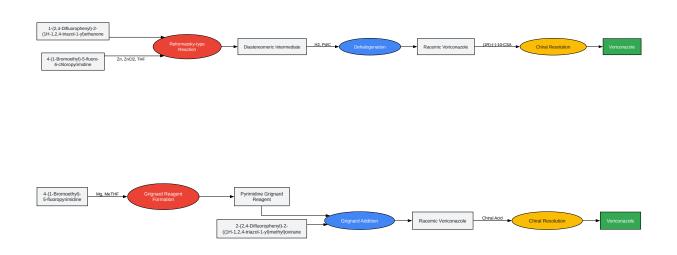
A common industrial approach to the synthesis of voriconazole involves a Reformatsky-type reaction. This method is characterized by the coupling of a pyrimidine derivative with a ketone in the presence of zinc, leading to the formation of the crucial tertiary alcohol intermediate with good diastereoselectivity.

Experimental Protocol:

A representative procedure involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine derivative. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) in the presence of activated zinc powder and a Lewis acid like zinc chloride. The reaction temperature is typically maintained between 15-25°C. Following the condensation, the resulting intermediate undergoes dehalogenation, often through catalytic hydrogenation, to yield racemic voriconazole. The final step is a chiral resolution using an optically active acid, such as (1R)-(-)-10-camphorsulfonic acid, to isolate the desired (2R,3S)-enantiomer.



Route B: Diastereoselective Synthesis via Reformatsky-Type Reaction



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- 1. researchgate.net [researchgate.net]
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